Cas no 956252-45-2 (1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine)

1-{3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine is a specialized sulfonamide-based compound featuring a naphthalene-sulfonyl and pyrazole core with a piperidine substituent. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its sulfonyl and heterocyclic functionalities. The naphthalene moiety enhances lipophilicity, potentially improving membrane permeability, while the pyrazole and piperidine groups contribute to binding interactions with biological targets. This compound may serve as an intermediate in synthesizing pharmacologically active molecules, with applications in drug discovery and development. Its well-defined molecular architecture allows for precise modifications to optimize physicochemical and pharmacokinetic properties.
1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine structure
956252-45-2 structure
Product Name:1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine
CAS No:956252-45-2
MF:C21H25N3O4S2
MW:447.570902585983
CID:6057403
PubChem ID:16300320
Update Time:2025-06-14

1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine
    • 1-(3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazol-4-yl)sulfonyl-3-methylpiperidine
    • SR-01000910390-1
    • 1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
    • 1-((3,5-dimethyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine
    • CCG-191722
    • AKOS021684713
    • 956252-45-2
    • F2066-0107
    • AKOS002051928
    • SR-01000910390
    • Inchi: 1S/C21H25N3O4S2/c1-15-7-6-12-23(14-15)30(27,28)21-16(2)22-24(17(21)3)29(25,26)20-11-10-18-8-4-5-9-19(18)13-20/h4-5,8-11,13,15H,6-7,12,14H2,1-3H3
    • InChI Key: GXPKXLMYNDWWBY-UHFFFAOYSA-N
    • SMILES: N1(S(C2=C(C)N(S(C3=CC=C4C(=C3)C=CC=C4)(=O)=O)N=C2C)(=O)=O)CCCC(C)C1

Computed Properties

  • Exact Mass: 447.12864863g/mol
  • Monoisotopic Mass: 447.12864863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 106Ų

1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine Pricemore >>

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Additional information on 1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine

Recent Advances in the Study of 1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine (CAS: 956252-45-2)

The compound 1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine (CAS: 956252-45-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide-based molecule exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, shedding light on its role in drug discovery and development.

One of the key areas of research has been the optimization of the synthetic route for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a multi-step protocol involving sulfonylation and cyclization reactions. The authors highlighted the importance of the naphthalene-2-sulfonyl group in enhancing the compound's binding affinity to target proteins, as evidenced by molecular docking studies.

Pharmacological evaluations have revealed that 1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine exhibits potent inhibitory activity against several kinase targets, particularly those involved in inflammatory pathways. In vitro assays showed IC50 values in the low micromolar range for key kinases such as p38 MAPK and JAK2, suggesting its potential as a multi-kinase inhibitor. These findings were further supported by in vivo studies in murine models of inflammation, where the compound demonstrated significant anti-inflammatory effects.

Recent structural-activity relationship (SAR) studies have provided insights into the critical molecular features responsible for the compound's biological activity. The 3,5-dimethylpyrazole core and the naphthalene sulfonyl moiety were identified as essential for maintaining high binding affinity, while modifications to the piperidine ring showed tolerance for certain substitutions without significant loss of activity. These findings open new avenues for the design of derivatives with improved pharmacokinetic properties.

The potential therapeutic applications of this compound are being explored in several disease areas. Preliminary data suggest its utility in oncology, particularly in cancers with dysregulated kinase signaling pathways. Additionally, its anti-inflammatory properties make it a candidate for autoimmune diseases. However, further preclinical studies are needed to fully characterize its safety profile and efficacy in these indications.

In conclusion, 1-{3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-ylsulfonyl}-3-methylpiperidine represents an exciting scaffold in medicinal chemistry with multiple potential applications. The recent advances in its synthesis, characterization, and biological evaluation provide a solid foundation for future drug development efforts. Continued research into its mechanism of action and optimization of its pharmacological properties will be crucial for translating these findings into clinical applications.

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